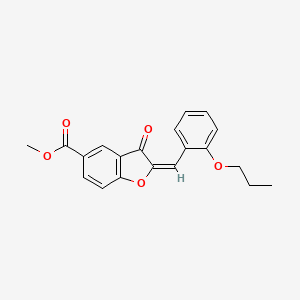

(E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate

Description

(E)-Methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate is a synthetic benzofuran derivative characterized by a fused dihydrobenzofuran core with distinct functional groups. Key structural features include:

- Position 5: A methyl ester (–COOCH₃), enhancing solubility in organic solvents and influencing electronic properties.

- Position 3: A ketone (–C=O), contributing to hydrogen-bonding capabilities and electronic withdrawal effects.

The E configuration of the benzylidene group dictates spatial arrangement, impacting molecular packing and intermolecular interactions. This compound’s synthesis likely involves Claisen-Schmidt condensation or similar methods to form the α,β-unsaturated ketone system.

Properties

IUPAC Name |

methyl (2E)-3-oxo-2-[(2-propoxyphenyl)methylidene]-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-10-24-16-7-5-4-6-13(16)12-18-19(21)15-11-14(20(22)23-2)8-9-17(15)25-18/h4-9,11-12H,3,10H2,1-2H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMSPCLRNIKHSB-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=CC=C1/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate is a compound belonging to the class of benzofurans, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 286.31 g/mol. The compound features a benzofuran core substituted with a propoxy group and a methyl ester functional group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways such as the NF-kB pathway and inhibiting glycogen synthase kinase-3β (GSK3β) .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 9.71 ± 1.9 | HCT116 |

| Compound B | 7.48 ± 0.6 | MIA PaCa2 |

| (E)-methyl ... | TBD | TBD |

These findings suggest that this compound could possess similar anticancer properties.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibiting this pathway can lead to reduced tumor growth and inflammation.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

- Antioxidant Activity : Some studies suggest that benzofuran derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

- Study on Anticancer Activity : A study demonstrated that a series of benzofuran derivatives showed potent cytotoxic effects against colon cancer cell lines by inducing apoptosis through GSK3β inhibition .

- Antimicrobial Evaluation : Another study reported that certain benzofuran compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-methyl 3-oxo-2-(2-propoxybenzylidene)-2,3-dihydrobenzofuran-5-carboxylate exhibits significant anticancer properties. Studies have shown:

- Mechanism of Action : The compound induces apoptosis in various cancer cell lines by activating mitochondrial pathways, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins .

- Case Studies : In vitro studies demonstrated that this compound has cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest:

- Bacterial Inhibition : It shows promising effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential use as an antibacterial agent .

- Fungal Activity : Some studies have hinted at antifungal properties, although further research is needed to establish efficacy and mechanisms .

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective properties:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related benzofuran derivatives (Table 1).

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects at C2: The target compound’s E-2-propoxybenzylidene group introduces a planar, conjugated system, enhancing UV absorption and rigidity compared to norcurlignan’s flexible 4-hydroxy-3-methoxyphenyl group.

Functional Group at C3: The 3-oxo group in the target compound acts as a hydrogen-bond acceptor, contrasting with norcurlignan’s 3-hydroxymethyl (–CH₂OH), which donates H-bonds. This difference may reduce antioxidant efficacy in the target compound, as hydroxyl groups are critical for radical scavenging .

Lipophilicity and Solubility: The 2-propoxy chain increases lipophilicity (logP ~3.5 estimated) compared to norcurlignan’s polar hydroxy/methoxy substituents (logP ~2.1). This could enhance membrane permeability but reduce aqueous solubility .

Stereochemical Considerations :

- The E configuration in the target compound minimizes steric clashes between the propoxy chain and benzofuran core, unlike Z isomers, which may exhibit reduced stability.

Biological Activity: Norcurlignan’s antioxidant activity (DPPH IC₅₀: 12 µM) highlights the importance of phenolic –OH groups, absent in the target compound. The latter’s bioactivity remains unexplored but could involve non-radical pathways (e.g., enzyme inhibition) .

Research Methodologies and Analytical Techniques

- Crystallography : Tools like SHELXL () and ORTEP-3 () enable precise determination of the E configuration and hydrogen-bonding networks. The target compound’s planar benzylidene group may adopt specific packing motifs, as seen in similar α,β-unsaturated ketones .

- Hydrogen-Bonding Analysis : Graph set analysis () could classify interactions involving the 3-oxo group, while Cremer-Pople puckering parameters () may describe ring conformation in dihydrobenzofuran analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.